2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a multifaceted structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The starting materials typically include 4-(2-hydroxyethyl)piperazine, 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and 3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidine. The key steps in the synthesis include:
Formation of the piperazine derivative: This involves the reaction of 4-(2-hydroxyethyl)piperazine with an appropriate reagent to introduce the hydroxyethyl group.
Coupling reaction: The piperazine derivative is then coupled with 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one under specific conditions to form an intermediate.
Thiazolidine ring formation: The intermediate is then reacted with 3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thioxo group can be reduced to form a thiol derivative.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows it to interact with multiple biological targets
Properties
Molecular Formula |
C24H31N5O3S2 |
---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H31N5O3S2/c1-16(2)6-8-29-23(32)19(34-24(29)33)15-18-21(27-11-9-26(10-12-27)13-14-30)25-20-17(3)5-4-7-28(20)22(18)31/h4-5,7,15-16,30H,6,8-14H2,1-3H3/b19-15- |
InChI Key |
PWZVYUGWHQPKRV-CYVLTUHYSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.